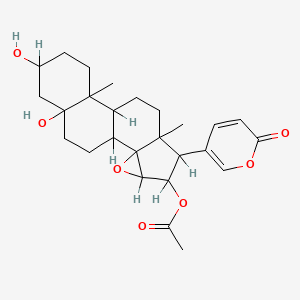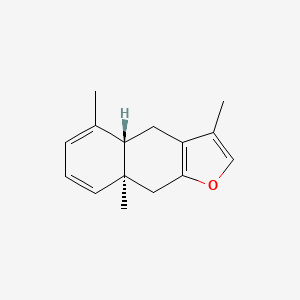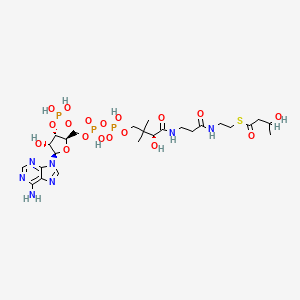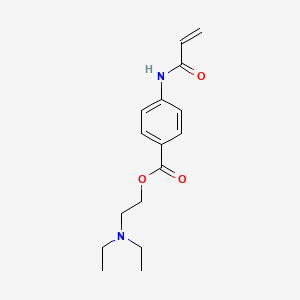
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate involves several steps. One common method includes the reaction of 4-aminobenzoic acid with acryloyl chloride to form 4-(prop-2-enoylamino)benzoic acid. This intermediate is then esterified with 2-(diethylamino)ethanol under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate has several scientific research applications:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell membranes, altering cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate can be compared with similar compounds such as:
Procaine: A well-known local anesthetic with a similar structure but different functional groups.
Lidocaine: Another local anesthetic with a different chemical structure but similar pharmacological effects.
Properties
CAS No. |
25252-96-4 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate |
InChI |
InChI=1S/C16H22N2O3/c1-4-15(19)17-14-9-7-13(8-10-14)16(20)21-12-11-18(5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3,(H,17,19) |
InChI Key |
GDKWGGCUKNIXHY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Synonyms |
polyacryloyl procaine procaine acryloyl polyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


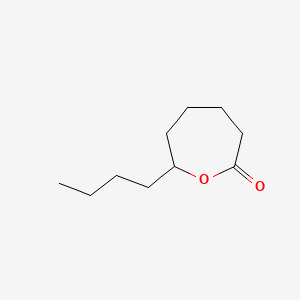
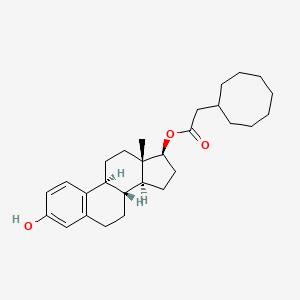
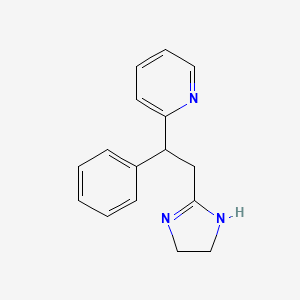
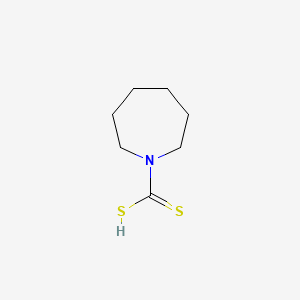
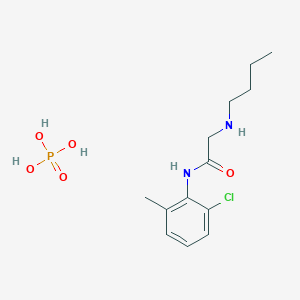
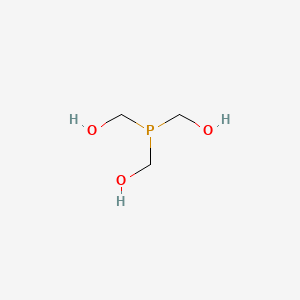

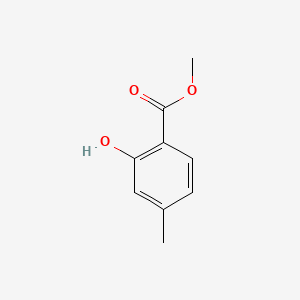
![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)
